(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid
Overview
Description
The compound “(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), a carbamoyl group (NHCO-), and two hydroxyl groups (-OH). The (2S,3S) notation indicates that it has two chiral centers, which are the second and third carbon atoms in the molecule .
Molecular Structure Analysis
The molecule has two chiral centers, which means it can exist in different stereoisomers. These could include the (2R,3R), (2R,3S), (2S,3R), and (2S,3S) forms . The exact spatial arrangement of these groups in three-dimensional space would determine the molecule’s specific properties.Scientific Research Applications
Anti-inflammatory Activities
Research on phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv. identified novel compounds with anti-inflammatory activities. One of these compounds, structurally related to (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid, showed inhibitory effects on LPS-induced NO production in macrophage cells, indicating potential for anti-inflammatory applications (Ren et al., 2021).
Enantioseparation and Chromatography
The enantioseparation of various 2-(methylphenyl)propanoic acids, including compounds structurally similar to (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid, has been achieved using countercurrent chromatography. This highlights its potential use in stereoisomer separation and purification in pharmaceutical research (Jin et al., 2020).
Synthesis and Characterization
Studies have focused on synthesizing and characterizing derivatives of phenoxyalkanoic acids, which are related to (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid. These derivatives have potential applications in developing new chemical compounds with varied properties (Lupea et al., 2006).
Biological Studies of Luminescent Complexes
The synthesis of 3-(thiazol-2-yl carbamoyl) propanoic acid, a compound structurally similar to (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid, has been explored for creating luminescent metal complexes. These complexes have potential applications in biological studies (Kanwal et al., 2020).
Antioxidant and Anti-Inflammatory Evaluation
Compounds structurally related to (2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid have been evaluated for their antioxidant and anti-inflammatory activities. These studies contribute to the development of new therapeutic agents (Subudhi & Sahoo, 2011).
properties
IUPAC Name |
(2S,3S)-2,3-dihydroxy-4-(2-methylanilino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6-4-2-3-5-7(6)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZNCWJSVYVYMC-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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